molecular formula C12H21NO4 B2392209 3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid CAS No. 2089257-86-1

3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid

Cat. No.: B2392209
CAS No.: 2089257-86-1
M. Wt: 243.303
InChI Key: SPXZQBLVCSTGMD-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of proline and features a cyclopropylmethyl group attached to the amino acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid typically involves the protection of the amino group followed by the introduction of the cyclopropylmethyl group. The process may include steps such as:

    Protection of the amino group: Using a protecting group like tert-butoxycarbonyl (BOC) to prevent unwanted reactions.

    Alkylation: Introducing the cyclopropylmethyl group through an alkylation reaction.

    Deprotection: Removing the protecting group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

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Properties

IUPAC Name

3-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(7-6-10(14)15)8-9-4-5-9/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXZQBLVCSTGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-86-1
Record name 3-{[(tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid
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